Safotibant - 633698-99-4

Safotibant

Catalog Number: EVT-281475
CAS Number: 633698-99-4
Molecular Formula: C25H34N4O5S
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Safotibant is a sulfonamide.
Source and Classification

Safotibant is derived from the kallikrein-kinin system, a critical regulatory pathway involved in inflammation, blood pressure regulation, and vascular permeability. The compound's classification as a bradykinin B1 receptor antagonist positions it as a potential therapeutic agent for conditions characterized by overactive inflammatory responses. Its synthesis and development have been documented in various patents and scientific literature, highlighting its significance in pharmacology and therapeutic applications .

Synthesis Analysis

The synthesis of safotibant involves several chemical reactions that yield its active form. The methods typically include:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving substituted pyridine derivatives.
  2. Reagents: Common reagents include triethylamine, magnesium sulfate, and various coupling agents to facilitate the formation of the desired molecular structure.
  3. Reaction Conditions: The synthesis is usually conducted under controlled temperature and pressure conditions to optimize yield and purity. For instance, reactions may be performed at elevated temperatures (e.g., 60-80°C) for several hours to ensure complete conversion of starting materials.

Detailed methodologies can be found in patent documents that outline specific reaction pathways and conditions .

Molecular Structure Analysis

Safotibant's molecular structure can be described by its systematic chemical formula and spatial arrangement of atoms. Key features include:

  • Chemical Formula: C₁₈H₁₉ClF₃N₅O₄
  • Molecular Weight: Approximately 445.82 g/mol
  • Structural Characteristics: The compound features a complex arrangement with multiple functional groups including amides, halogens (chlorine), and trifluoromethyl groups, contributing to its biological activity.

The three-dimensional conformation of safotibant plays a crucial role in its interaction with the bradykinin B1 receptor, influencing its binding affinity and efficacy .

Chemical Reactions Analysis

Safotibant participates in various chemical reactions that are essential for its activity:

  1. Binding Reactions: As an antagonist, safotibant binds to the bradykinin B1 receptor, inhibiting the receptor's activation by bradykinin.
  2. Metabolic Reactions: The compound undergoes metabolic transformations within the body, primarily mediated by enzymes such as cytochrome P450s, which can affect its pharmacokinetics and dynamics.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for assessing the compound's stability and potential side effects during therapeutic use.

These reactions highlight the importance of safotibant's chemical stability and reactivity in clinical applications .

Mechanism of Action

Safotibant exerts its pharmacological effects primarily through antagonism of the bradykinin B1 receptor. This mechanism involves:

  • Inhibition of Bradykinin Signaling: By blocking the receptor, safotibant prevents bradykinin-induced vasodilation and increased vascular permeability.
  • Reduction of Inflammatory Responses: Safotibant's action helps mitigate excessive inflammatory responses associated with various conditions such as asthma, rheumatoid arthritis, and potentially COVID-19.
  • Impact on Cytokine Release: The blockade of bradykinin signaling may also influence cytokine release patterns, further modulating inflammatory processes.

Research indicates that this mechanism could be beneficial in managing diseases characterized by chronic inflammation or acute exacerbations due to viral infections .

Physical and Chemical Properties Analysis

Safotibant possesses several notable physical and chemical properties:

These properties are critical for understanding how safotibant can be effectively formulated into drug products .

Applications

Safotibant has significant potential applications across various medical fields:

  1. Inflammatory Diseases: Its primary application lies in treating conditions where bradykinin plays a pathological role, such as asthma and chronic pain syndromes.
  2. COVID-19 Treatment: Emerging evidence suggests that safotibant may reduce complications associated with COVID-19 by modulating inflammatory responses linked to viral infections.
  3. Diabetic Complications: Studies indicate that safotibant may help alleviate retinal plasma extravasation in diabetic models, suggesting potential benefits in diabetic retinopathy management.

The ongoing research into safotibant continues to unveil new therapeutic avenues that could enhance patient outcomes across multiple indications .

Pharmacological Target and Mechanism of Action

Role of Bradykinin B1 Receptor (B1R) in Pathophysiological Pathways

The bradykinin B1 receptor (B1R) belongs to the rhodopsin-like G protein-coupled receptor (GPCR) superfamily and exhibits fundamentally different regulatory characteristics compared to the constitutively expressed B2 receptor (B2R). Unlike B2R, which is ubiquitously present in healthy tissues mediating physiological functions like vasodilation, fluid balance, and nociception, B1R expression is minimal under basal conditions but highly inducible by inflammatory stimuli such as tissue trauma, cytokines (IL-1β, TNF-α), lipopolysaccharide (LPS), and oxidative stress [3] [7]. This induction occurs predominantly through NF-κB-dependent transcriptional activation, positioning B1R as a key mediator in chronic inflammatory states [9].

Once expressed, B1R responds to its primary ligands—des-Arg⁹-bradykinin (DABK) and Lys-des-Arg⁹-bradykinin—metabolites of bradykinin (BK) and kallidin generated via carboxypeptidase activity. B1R activation triggers pro-inflammatory signaling cascades: (1) Gq-mediated phospholipase C (PLC) activation, increasing intracellular calcium and protein kinase C (PKC) activity; (2) mitogen-activated protein kinase (MAPK) phosphorylation; (3) upregulation of inflammatory mediators including IL-1β, IL-6, COX-2, iNOS, VEGF, and chemokines like CXCL5 [3] [7] [9]. These pathways collectively promote vascular hyperpermeability, leukocyte recruitment (notably neutrophils), oxidative stress, and nociceptor sensitization, contributing to pathologies such as:

  • Chronic inflammatory pain (e.g., osteoarthritis, neuropathic pain)
  • Retinopathies (diabetic macular edema) via VEGF-R2 and HIF-1α induction
  • Pulmonary inflammation (e.g., COVID-19-associated "bradykinin storm")
  • Cancer progression through angiogenesis and metastasis facilitation [2] [3] [6].

Table 1: Pathophysiological Roles of Induced B1 Receptor Activation

Disease ContextKey B1R-Mediated EffectsConsequences
Diabetic Retinopathy/MaculopathyUpregulation of VEGF-R2, HIF-1α, iNOS, IL-1βRetinal vascular hyperpermeability, leukostasis, edema
Osteoarthritis/Neuropathic PainSensitization of sensory neurons; COX-2 inductionThermal/mechanical hyperalgesia; persistent pain
COVID-19 PneumonitisDABK accumulation due to ACE2 downregulationPulmonary edema, neutrophil infiltration, cytokine release
Tumor MicroenvironmentMacrophage activation; FGF-2 releaseAngiogenesis, metastasis, immune evasion

Selective Antagonism of B1R by Safotibant: Structural and Functional Insights

Safotibant (INN; research code LF22-0542) is a non-peptide, small-molecule antagonist specifically engineered for high-affinity blockade of the human B1R. Its chemical structure, N-{[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl}-2-[2-(4-methoxy-N,2,6-trimethylbenzene-1-sulfonamido)ethoxy]-N-methylacetamide (molecular formula: C₂₅H₃₄N₄O₅S; molecular weight: 502.63 g/mol), features critical pharmacophores enabling subnanomolar affinity for human B1R (Ki = 0.35 nM) [1] [8]. The molecule incorporates:

  • An acetamide-linked dihydroimidazolylphenyl group mimicking key peptide ligand motifs
  • A methoxy-trimethylbenzenesulfonamide moiety enhancing receptor pocket interactions
  • An ethoxy spacer optimizing spatial orientation for binding [1] [3]

Functionally, Safotibant acts as a competitive antagonist, binding the orthosteric site of B1R and preventing agonist (DABK/Lys-DABK) activation. This inhibits G protein coupling (predominantly Gq/11), suppressing downstream effectors:

  • Calcium mobilization (PLCβ/IP₃ pathway)
  • Inflammatory gene transcription (NF-κB, AP-1)
  • MAP kinase activation (ERK1/2, p38) [1] [3] [9]

Crucially, Safotibant exhibits >4000-fold selectivity for B1R over B2R, with no appreciable binding to human, mouse, or rat B2R at concentrations ≤10 μM [1]. This high specificity avoids interference with B2R's constitutive physiological roles (e.g., vasodilation, cardioprotection). Preclinical studies confirm functional efficacy: Safotibant reversed carrageenan/CFA-induced inflammatory pain and thermal hyperalgesia in neuropathic models, while suppressing retinal expression of iNOS, IL-1β, COX-2, VEGF-R2, and HIF-1α in diabetic rats [1] [2] [8].

Table 2: Safotibant's Pharmacological Profile at Bradykinin Receptors

ParameterB1 Receptor (Human)B1 Receptor (Mouse)B2 Receptor (Human/Mouse/Rat)
Binding Affinity (Ki)0.35 nM6.5 nM>10 µM (No affinity)
Selectivity vs B2R>4000-fold>1500-foldN/A
Functional AntagonismFull inhibition of DABK-induced signalingPartial inhibition in murine systemsNo effect
Key Signaling Blocks↓ Ca²⁺ flux; ↓ PKC; ↓ NF-κB; ↓ MAPK↓ Ca²⁺ flux (reduced potency)No inhibition

Differential Binding Affinity Across Species: Implications for Preclinical Models

A critical pharmacological consideration for Safotibant is its marked species-dependent affinity, with significantly lower potency at murine B1R (Ki = 6.5 nM) compared to human B1R (Ki = 0.35 nM) [1] [8]. This >18-fold difference arises from sequence divergence in transmembrane domains (TMDs) 3, 4, and 6 of B1R, which form the ligand-binding pocket. Human-specific residues (e.g., Phe⁴⁹⁶, Thr⁴⁹⁸, Ser⁴⁹⁹) enable tighter hydrophobic and hydrogen-bonding interactions with Safotibant's benzenesulfonamide group, whereas murine isoforms lack these contacts [3].

This disparity profoundly impacts preclinical efficacy translation:

  • Murine inflammatory pain models require higher Safotibant doses (e.g., 10 mg/kg s.c.) to achieve significant analgesia, potentially obscuring therapeutic windows [1] [8].
  • Transgenic humanized B1R mice or disease models with B1R overexpression (e.g., diabetic retinopathy rats) better recapitulate clinical target engagement, showing robust inhibition of vascular leakage, leukostasis, and superoxide production at lower doses [2] [8].
  • Cancer pain models (e.g., osteolytic sarcoma xenografts) remain responsive, as tumor-induced B1R upregulation compensates for lower intrinsic affinity [8].

Thus, while Safotibant's efficacy in reversing thermal hyperalgesia in mice validates target relevance, data extrapolation to humans necessitates caution. Structure-activity relationship (SAR) optimization using human B1R assays remains essential for clinical candidate selection [1] [3].

Modulation of Kallikrein-Kinin System (KKS) Signaling Cascades

Safotibant exerts broader effects on the kallikrein-kinin system (KKS) by indirectly modulating enzymatic feedback loops. The KKS comprises plasma and tissue arms:

  • Plasma KKS: Prekallikrein (PK) → Plasma kallikrein (PKa) → Cleaves high-molecular-weight kininogen (HK) → Releases BK
  • Tissue KKS: Tissue kallikrein (TK) → Cleaves low-molecular-weight kininogen (LK) → Releases kallidin (Lys-BK) [3] [4] [6]

BK/kallidin are rapidly metabolized by carboxypeptidase M/N (generating DABK/Lys-DABK, B1R agonists) or angiotensin-converting enzyme (ACE)/neprilysin (inactivation). By blocking B1R, Safotibant interrupts positive feedback circuits:

  • Reduced kallikrein expression: B1R activation amplifies PKa/TK synthesis in neutrophils and endothelial cells; antagonism dampens this loop [3] [6].
  • Inhibition of HK endocytosis: Heparan sulfate proteoglycan (HSPG)-mediated HK uptake requires Zn²⁺-dependent binding. B1R signaling enhances HSPG expression, promoting HK internalization and contact activation. Safotibant limits this, decreasing substrate availability for kinin generation [4].
  • Downregulation of cytokine cross-talk: B1R drives IL-1β/IL-6/TNF-α release, which further induces B1R expression and kininogenase activity. Safotibant breaks this cycle, reducing DABK production [3] [6] [9].

In diabetic retinopathy, Safotibant eye drops suppressed retinal B1R, iNOS, IL-1β, COX-2, VEGF-R2, and HIF-1α, normalizing vascular permeability and leukostasis. In COVID-19 models, analogous mechanisms could hypothetically mitigate "bradykinin storms" characterized by ACE2 downregulation, DABK accumulation, and pulmonary edema [2] [6] [8].

Table 3: Safotibant's Impact on KKS Components in Disease Models

Disease ModelTarget ModulationFunctional Outcome
Diabetic Retinopathy (STZ Rats)↓ B1R; ↓ iNOS; ↓ IL-1β; ↓ COX-2; ↓ VEGF-R2; ↓ HIF-1α↓ Retinal vascular hyperpermeability; ↓ superoxide anion; ↓ leukostasis
Bone Cancer Pain (Osteosarcoma Mice)↓ B1R signaling in dorsal root ganglia↓ Spontaneous flinching/guarding behaviors
Inflammatory Pain (CFA/Carrageenan Rats)↓ Spinal cord B1R activationReversal of thermal hyperalgesia
Hypothetical COVID-19 PneumonitisBlockade of DABK-B1R axisPotential ↓ pulmonary edema, neutrophil recruitment

Properties

CAS Number

633698-99-4

Product Name

Safotibant

IUPAC Name

N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methylacetamide

Molecular Formula

C25H34N4O5S

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C25H34N4O5S/c1-18-14-22(33-5)15-19(2)24(18)35(31,32)29(4)12-13-34-17-23(30)28(3)16-20-6-8-21(9-7-20)25-26-10-11-27-25/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,26,27)

InChI Key

AMTQCENHQIDBHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

LF22-0542
N-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)-2-(2-(((4-methoxy-2,6-dimethylphenyl) sulfonyl)methylamino)ethoxy)-N-methylacetamide, fumarate

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.